1-Tert-butyl 2-methyl (2S)-4-hydroxypyrrolidine-1,2-dicarboxylate
Overview
Description
1-Tert-butyl 2-methyl (2S)-4-hydroxypyrrolidine-1,2-dicarboxylate is a complex organic compound featuring a pyrrolidine ring substituted with tert-butyl, methyl, and hydroxyl groups
Preparation Methods
The synthesis of 1-Tert-butyl 2-methyl (2S)-4-hydroxypyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The tert-butyl and methyl groups are introduced via alkylation reactions, while the hydroxyl group can be added through hydroxylation reactions.
Protection and Deprotection Steps: Protecting groups may be used to ensure selective reactions at specific sites on the molecule, followed by deprotection to yield the final compound.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-Tert-butyl 2-methyl (2S)-4-hydroxypyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl or double bond sites, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl and methyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to direct the reaction pathways .
Scientific Research Applications
1-Tert-butyl 2-methyl (2S)-4-hydroxypyrrolidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Tert-butyl 2-methyl (2S)-4-hydroxypyrrolidine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic regulation, and cellular communication .
Comparison with Similar Compounds
1-Tert-butyl 2-methyl (2S)-4-hydroxypyrrolidine-1,2-dicarboxylate can be compared with similar compounds such as:
1-Tert-butyl 2-methyl (2S,4S)-4-methoxypyrrolidine-1,2-dicarboxylate: This compound differs by having a methoxy group instead of a hydroxyl group, affecting its reactivity and applications.
1-Tert-butyl 2-methyl (2S,4R)-4-((4-bromo-7-fluoroisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate:
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S)-4-hydroxypyrrolidine-1,2-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(13)5-8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3/t7?,8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMNEDXVUJLQAF-MQWKRIRWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C[C@H]1C(=O)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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